molecular formula C8H12N2O2 B13558419 2-Amino-2-(6-methoxypyridin-2-yl)ethanol

2-Amino-2-(6-methoxypyridin-2-yl)ethanol

Cat. No.: B13558419
M. Wt: 168.19 g/mol
InChI Key: SSDSJKZZMWPWHQ-UHFFFAOYSA-N
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Description

2-Amino-2-(6-methoxypyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring an amino group and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(6-methoxypyridin-2-yl)ethan-1-ol typically involves the reaction of 6-methoxypyridine with an appropriate amine under controlled conditions. One common method is the reductive amination of 6-methoxypyridine-2-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-methoxypyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-2-(6-methoxypyridin-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 2-amino-2-(6-methoxypyridin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methoxypyridine: Similar structure but lacks the ethan-1-ol group.

    2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: Similar but with a different position of the methoxy group.

Uniqueness

2-Amino-2-(6-methoxypyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the methoxy and amino groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-amino-2-(6-methoxypyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O2/c1-12-8-4-2-3-7(10-8)6(9)5-11/h2-4,6,11H,5,9H2,1H3

InChI Key

SSDSJKZZMWPWHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C(CO)N

Origin of Product

United States

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